molecular formula C29H30N4O3S B2833117 4-((2-((2-((3-ethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide CAS No. 1115549-18-2

4-((2-((2-((3-ethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Cat. No. B2833117
CAS RN: 1115549-18-2
M. Wt: 514.64
InChI Key: HSNXOVDMQSFLFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve multiple steps, each requiring specific reactants and catalysts .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reaction (e.g., substitution, addition, elimination) and the conditions under which it occurs are usually studied .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility in various solvents, and spectral data (IR, NMR, Mass spectrometry). These properties can help in identifying and characterizing the compound .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Quinazolinone derivatives are synthesized through various chemical reactions, including palladium-catalyzed domino reactions, which involve N-benzylation, benzylic C-H amidation, and dehydrogenation in water. These methods are crucial for constructing quinazolinones, which are important scaffolds in medicinal chemistry due to their biological activities (Hikawa et al., 2012). Similarly, the synthesis of new quinazoline derivatives with potential antimicrobial properties highlights the importance of these compounds in developing new therapeutic agents (Desai et al., 2007).

Biological Applications

Research on quinazolinones also extends to their biological applications, such as antimicrobial activities. The synthesis of specific quinazolinone derivatives and their evaluation against various bacterial and fungal strains demonstrate the potential of these compounds in treating infections (Desai et al., 2007). Furthermore, studies on the molecular docking and biological potentials of new quinazoline and quinazolinone derivatives as dual inhibitors for tyrosine kinases highlight their potential in cancer therapy (Borik et al., 2021).

Analytical Chemistry Applications

Derivatives of quinazolinones are also explored in analytical chemistry, particularly in mass spectrometry for studying the fragmentation of N-linked carbohydrates. This research is critical for understanding the structural characterization of complex biomolecules (Harvey, 2000).

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or modulating specific biological pathways .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions needed while handling and storing it .

Future Directions

This involves predicting potential applications of the compound based on its properties and activities. It could also involve suggesting modifications to its structure to enhance its activity or reduce side effects .

properties

IUPAC Name

4-[[2-[2-(3-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O3S/c1-3-16-30-27(35)22-14-12-21(13-15-22)18-33-28(36)24-10-5-6-11-25(24)32-29(33)37-19-26(34)31-23-9-7-8-20(4-2)17-23/h5-15,17H,3-4,16,18-19H2,1-2H3,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNXOVDMQSFLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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